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Compound of Interest

Oxacyclohexadec-13-en-2-one,
(13E)-

cat. No.: B12686195

Compound Name:

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working on
the characterization of large macrocyclic compounds. The inherent flexibility and size of these
molecules present unique analytical challenges.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides

This section addresses common issues encountered during the experimental characterization
of large macrocycles.

l. General and Computational Challenges

Q1: Why is the characterization of large macrocyclic compounds so challenging?
Al: The primary challenges stem from their unique structural features:

» High Conformational Flexibility: Large macrocycles often exist as a dynamic equilibrium of
multiple conformers in solution. This can lead to complex and difficult-to-interpret analytical
data, such as averaged signals or multiple sets of peaks in NMR spectra.[1][2]

o Large Size: The high molecular weight (often >500 Da) places them "beyond the rule-of-
five," which can complicate analysis by mass spectrometry and affect chromatographic
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behavior.[2][3]

o Lack of Crystalline Structure: Many large macrocycles are difficult to crystallize, making X-
ray crystallography, the gold standard for structural elucidation, often unfeasible. This
necessitates a heavy reliance on solution-state techniques.[4]

« Interconversion Barriers: Energy barriers between different conformations, such as cis-trans
isomerization of amide bonds, can be high, leading to slow interconversion on the NMR
timescale and resulting in peak broadening or multiple distinct species in a spectrum.[5][6]

Q2: What is the role of computational modeling in macrocycle characterization?

A2: Computational modeling is a critical and synergistic tool used alongside experimental
techniques. De novo prediction of macrocycle structures remains a significant challenge, so a
hybrid approach is most effective.[7]

» Conformational Search: Algorithms can generate a range of possible low-energy
conformations.[3][8]

o Refinement with Experimental Data: Experimental data, such as distance restraints from
NMR (NOEs/ROES) or collisional cross-section (CCS) values from ion mobility-mass
spectrometry, can be used to filter and refine computational models to identify the most
relevant solution-state or gas-phase conformations.[9][10]

o Property Prediction: Computational methods can help predict properties like lipophilicity and
membrane permeability, guiding the design of new analogs with improved pharmaceutical
characteristics.[5]

Il. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My 1D *H NMR spectrum shows more peaks than expected for a single structure. What
does this mean and how can | simplify it?

Al: This observation typically indicates the presence of multiple, slowly interconverting
conformers in solution on the NMR timescale.[11][12]

Troubleshooting Steps:
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» Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the peaks
coalesce at higher temperatures, it confirms the presence of conformers in dynamic
exchange. The temperature at which coalescence occurs can provide information about the
energy barrier of interconversion.

e Solvent Titration: The conformational equilibrium of a macrocycle can be highly sensitive to
the solvent environment.[1][13] Acquiring spectra in different solvents (e.g., chloroform,
DMSO, water) may favor one conformer, leading to a simpler spectrum.[11] For example,
cyclosporin A shows a complex spectrum in methanol but exists predominantly as one
conformer in chloroform.[11]

e 2D NMR: Use 2D NMR techniques like COSY, TOCSY, and HSQC to assign all the signals
for each distinct conformational species. This will help you treat each conformer as a
separate entity for further structural analysis.

Q2: I am not observing enough Nuclear Overhauser Effect (NOE) signals to determine the 3D
structure. What are my options?

A2: A sparse set of NOE restraints is a common problem for flexible macrocycles, as
conformational averaging can weaken or eliminate these signals.[1][13]

Alternative & Complementary Techniques:

o Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is effective for
molecules in the intermediate size range where NOEs can be close to zero. It provides
through-space distance information similar to NOESY.

o Use of Viscous Solvents: Increasing the viscosity of the solvent (e.g., using mixtures with n-
hexadecane-d34) slows down molecular tumbling, which can enhance NOE signals.[1][13]

o Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information about
the orientation of bond vectors relative to a magnetic field. They are an excellent
complement to short-range NOE data and are increasingly used for determining macrocycle
solution structures.[14]

o eNOE Method: The exact NOE (eNOE) method, adapted from protein and nucleic acid NMR,
can provide more precise distance information for highly dynamic macrocycles, especially
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when combined with the use of viscous solvents.[1]

Q3: How can | identify and characterize the intramolecular hydrogen bonds (IMHBS) in my
macrocycle?

A3: IMHBs are crucial for stabilizing specific conformations and are often linked to properties
like membrane permeability.[5][6] Two primary NMR methods are used:

Amide Proton Temperature Coefficients (Ad/AT): The chemical shifts of amide protons (NH)
are temperature-dependent. Protons that are solvent-exposed will show a large change in
chemical shift with temperature (more negative than -4.5 ppb/K), while those involved in
stable IMHBs are shielded from the solvent and exhibit smaller changes (less negative than
-3 ppb/K).

Hydrogen-Deuterium (H-D) Exchange: In this experiment, a small amount of a deuterated
solvent (e.g., CD30D) is added to a solution of the macrocycle in a non-deuterated solvent.
[7] Amide protons that are exposed to the solvent will rapidly exchange with deuterium,
causing their signals to disappear from the *H NMR spectrum. Buried protons involved in
IMHBs will exchange much more slowly.[7]

lll. Mass Spectrometry (MS)

Q1: I am having trouble getting a clear molecular ion peak for my large macrocycle. What are
the best ionization techniques?

Al: Large macrocycles can be challenging to ionize without fragmentation. Electrospray
lonization (ESI) and Matrix-Assisted Laser Desorption/lonization (MALDI) are the most
common and effective techniques.

Electrospray lonization (ESI): This is a soft ionization technique well-suited for polar and
large molecules. It often produces multiply charged ions, which can help bring the mass-to-
charge (m/z) ratio into the detection range of most mass spectrometers.

Matrix-Assisted Laser Desorption/lonization (MALDI): MALDI is also a soft ionization method
that is particularly useful for very large molecules and can be more tolerant of complex
mixtures or salts than ESI. It typically produces singly charged ions.[15]
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Q2: How can | differentiate between isomers of my macrocycle using mass spectrometry?

A2: Standard mass spectrometry cannot distinguish between isomers as they have the same
mass. However, lon Mobility-Mass Spectrometry (IMS-MS) is a powerful technique for this
purpose.[16]

e Principle: IMS separates ions based on their size, shape, and charge in the gas phase.
Different conformers or topological isomers will have different rotational-averaged sizes,
leading to different drift times through the ion mobility cell. This provides a measure of the
ion's collisional cross-section (CCS).[17][18]

o Application: IMS-MS can reveal the presence of multiple isomers or conformers that are
indistinguishable by MS alone.[16] It is particularly useful for identifying distinct
conformational states stabilized by different solvent conditions or counterions.[17]

Q3: My macrocycle fragments unpredictably during tandem MS (MS/MS), making sequencing
difficult. How can | get meaningful fragmentation data?

A3: The cyclic nature of these compounds prevents direct sequencing from typical MS/MS
fragmentation patterns.

» Chemical Linearization: A promising strategy is to chemically cleave the macrocycle at a
specific, known location before MS/MS analysis.[19][20] This "linearization" creates a peptide
that is amenable to standard tandem mass spectrometry sequencing. For example, disulfide-
containing macrocycles can be reduced to their linear form.[21]

o Controlled Fragmentation: Techniques like Electron Transfer Dissociation (ETD) can
sometimes provide more informative fragmentation for peptides compared to Collision-
Induced Dissociation (CID), as it tends to cleave the peptide backbone while preserving
labile side chains.

IV. Chromatography

Q1: My macrocycle gives broad or tailing peaks in reverse-phase HPLC. How can | improve the
peak shape?
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Al: Poor peak shape in chromatography is often due to slow kinetics on the column, which can
be exacerbated by the conformational flexibility of macrocycles.

e Increase Column Temperature: Raising the temperature can accelerate the interconversion
between different conformers, leading to sharper, more symmetrical peaks.

» Adjust Mobile Phase: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the
use of additives can influence peak shape. For peptidic macrocycles, adding a small amount
of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is standard
practice to improve peak shape by protonating acidic residues.

o Change Stationary Phase: If issues persist, consider a column with a different stationary
phase chemistry (e.g., C8 instead of C18) or a different particle morphology (e.g.,
superficially porous particles).

Q2: How can | use chromatography to assess the lipophilicity and potential membrane
permeability of my macrocycle?

A2: Chromatographic methods provide a high-throughput alternative to traditional shake-flask
experiments for determining lipophilicity, a key factor in membrane permeability.[22][23]

o Chromatographic Hydrophobicity Index (CHI): By running a standardized gradient elution on
a C18 column, the retention time of a macrocycle can be used to calculate a CHI value.

» Correlation with Permeability: Studies have shown that chromatographic retention times and
derived lipophilicity estimates can correlate well with trends in passive cell permeability
assays (e.g., MDCK).[22][23] This allows for rapid screening of macrocycle libraries to
prioritize compounds with more favorable permeability profiles.

Quantitative Data Summary
The following tables provide examples of quantitative data used in macrocycle characterization.

Table 1. Example Amide Proton Temperature Coefficients for Intramolecular Hydrogen Bond
(IMHB) Analysis
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Temperature
] Chemical Shift Chemical Shift Coefficient IMHB
Amide Proton .
(ppm at 298 K) (ppm at 318 K) (AJ/AT in Involvement
ppb/K)
No (Solvent
Val-NH 8.12 8.03 -4.5
Exposed)
Yes (Strong
Ala-NH 7.54 7.52 -1.0
IMHB)
Weak or No
Leu-NH 8.50 8.42 -4.0
IMHB
Yes (Moderate
Gly-NH 7.88 7.83 -2.5

IMHB)

Note: These are
representative
values. A
coefficient less
negative than
-3.0 ppb/K is a
strong indicator
of hydrogen
bonding.

Table 2: Example Collisional Cross Section (CCS) Data from lon Mobility-MS for
Conformational Analysis
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Macrocycle ID

Solvent Condition

Major CCS Value

Putative

(A?) Conformation
Macrocycle-A Acetonitrile 310.5 "Closed" / Compact
Macrocycle-A Water 325.1 "Open" / Extended
Macrocycle-B Acetonitrile 340.2 Isomer 1
Macrocycle-B Acetonitrile 355.8 Isomer 2

Note: CCS values are
experimentally
determined and
provide empirical data
on the gas-phase
shape of anion. A
smaller CCS value
corresponds to a more

compact structure.[17]

Visualized Workflows and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Complex NMR Spectra of Macrocycles
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Caption: A decision-making workflow for investigating the cause of complex *H NMR spectra.
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Diagram 2: Decision Tree for Selecting a Mass Spectrometry Strategy

Goal: Characterize Macrocycle by MS decision_node
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Caption: A guide for choosing the appropriate mass spectrometry method for macrocycle
analysis.

Experimental Protocols
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Protocol 1: General Workflow for NMR-Based
Conformational Analysis

e Sample Preparation:

o Dissolve 1-5 mg of the purified macrocycle in 0.5 mL of a deuterated solvent (e.g., CDCls,
DMSO-de). The choice of solvent is critical as it can influence the conformational
equilibrium.[13]

o Ensure the sample is free of paramagnetic impurities, which can cause significant line
broadening.

e Initial 1D *H NMR Acquisition:

o Acquire a standard 1D H spectrum to assess sample purity and spectral complexity.[11]
Observe the number of signals and their dispersion. If multiple sets of peaks are present,
proceed with VT-NMR (see FAQ 11.Q1).

e 2D Homonuclear and Heteronuclear NMR:

o COSY/TOCSY: Acquire these spectra to establish proton-proton spin systems and aid in
residue assignment for peptidic macrocycles.

o HSQC/HMBC: Acquire these spectra to correlate protons with their directly attached
(HSQC) or long-range coupled (HMBC) carbons or nitrogens, which is essential for
complete resonance assignment.

o Conformational Restraint Experiments:

o NOESY/ROESY: Acquire a series of 2D NOESY or ROESY spectra with varying mixing
times (e.g., 100-500 ms) to identify through-space correlations.[13] The buildup rates of
cross-peaks can be used to estimate interproton distances.

o RDC Measurement (Optional but Recommended): If NOE data is sparse, prepare a
sample in a weakly aligning medium (e.g., a liquid crystal) to measure Residual Dipolar
Couplings, which provide valuable long-range orientational information.[14]
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 Intramolecular Hydrogen Bond Analysis:

o VT-NMR: Record *H spectra over a range of temperatures (e.g., 298 K to 328 Kin 5 K
increments) and plot the chemical shift of amide protons versus temperature to determine

temperature coefficients.

o H-D Exchange: Acquire a *H spectrum, add a small volume (1-5% v/v) of deuterated
methanol (CDsOD), and acquire a series of spectra over time to monitor the

disappearance of amide proton signals.[7]
e Structure Calculation:

o Use the assigned chemical shifts and the derived distance (NOE/ROE) and
dihedral/orientational (J-coupling, RDC) restraints as inputs for computational structure
calculation programs (e.g., CYANA, XPLOR-NIH).

o Generate an ensemble of low-energy structures that satisfy the experimental restraints.
The precision of the structure is often evaluated by the root-mean-square deviation
(RMSD) of the final ensemble.[9]

Protocol 2: Analysis of Macrocycle Isomers/Conformers
by lon Mobility-MS

e Sample Preparation:

o Prepare a dilute solution (1-10 uM) of the macrocycle in a volatile solvent suitable for ESI,
such as acetonitrile or methanol, often with 0.1% formic acid.

o To study solvent effects, prepare separate samples in different solvent systems (e.g., one
polar, one apolar) if the macrocycle is soluble.[17]

e Instrument Setup:

o Use an ESI-equipped mass spectrometer that incorporates an ion mobility cell (e.g.,

traveling wave IM or drift tube IM).
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o Optimize ESI source conditions (e.g., capillary voltage, gas flow) to achieve stable
ionization with minimal in-source fragmentation.

o Data Acquisition:

o Acquire data in ion mobility mode. The instrument will record the drift time of ions through
the mobility cell before they enter the mass analyzer.

o The software will typically plot an arrival time distribution (ATD) for each m/z value.
Multiple peaks in the ATD for a single m/z indicate the presence of multiple species
(conformers or isomers) with different gas-phase shapes.

o Data Analysis:

o Calibrate the instrument using known standards to convert experimental drift times into
rotational-averaged Collisional Cross-Section (CCS) values (in A2).

o Compare the CCS values obtained under different conditions. A significant change in CCS
can indicate a solvent- or counterion-induced conformational change (e.g., from an "open"
to a "closed" state).[17][18]

o For mixtures, distinct CCS values for a given mass confirm the presence of isomers.
These can be further analyzed by MS/MS by selecting ions based on both their m/z and
drift time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]
e 2. drugtargetreview.com [drugtargetreview.com]

» 3. Conformational analysis of macrocycles: comparing general and specialized methods -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pubs.acs.org/doi/10.1021/acs.analchem.9b02100
https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an00958c
https://www.benchchem.com/product/b12686195?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jacs.3c09367
https://www.drugtargetreview.com/article/155484/obstacles-and-innovations-of-macrocyclic-drug-development/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7036058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7036058/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12686195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

4. chemrxiv.org [chemrxiv.org]

5. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar
Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]
7. books.rsc.org [books.rsc.org]

8. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find
the Relevant Conformations? - PMC [pmc.ncbi.nim.nih.gov]

9. Complex peptide macrocycle optimization: combining NMR restraints with conformational
analysis to guide structure-based and ligand-based design - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]
11. espace.library.ug.edu.au [espace.library.ug.edu.au]
12. DSpace [repository.tcu.edu]

13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance:
Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

14. Macrocyclic drug design guided by NMR solution conformations - American Chemical
Society [acs.digitellinc.com]

15. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-
alkylated Residues - PMC [pmc.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]
17. pubs.acs.org [pubs.acs.org]

18. lon mobility mass spectrometry — an efficient tool for the analysis of conformational
switch of macrocyclic receptors upon anion binding - Analyst (RSC Publishing) [pubs.rsc.org]

19. chemrxiv.org [chemrxiv.org]
20. pubs.acs.org [pubs.acs.org]
21. chemrxiv.org [chemrxiv.org]
22. pubs.acs.org [pubs.acs.org]

23. Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid
Analysis of Macrocyclic Peptide Scaffolds - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Characterization of Large
Macrocyclic Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12686195#challenges-in-the-characterization-of-
large-macrocyclic-compounds]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/659d2f53e9ebbb4db9c28bb6/original/ion-mobility-mass-spectrometry-for-synthetic-molecules-expanding-the-analytical-toolbox.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10685455/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10685455/
https://pubs.acs.org/doi/10.1021/acs.jcim.3c01123
https://books.rsc.org/books/edited-volume/606/chapter/285457/Experimental-and-Computational-Approaches-to-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC6173504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6173504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10505130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10505130/
https://www.researchgate.net/publication/372888025_Complex_peptide_macrocycle_optimization_combining_NMR_restraints_with_conformational_analysis_to_guide_structure-based_and_ligand-based_design
https://espace.library.uq.edu.au/data/UQ_720256/Macrocycles_Craik_Chapter_revised.pdf?Expires=1762178814&Key-Pair-Id=APKAJKNBJ4MJBJNC6NLQ&Signature=V7133cL5Hqg8ooz13OM1AmPPcuKw3UiiROkH1nQTjnOfnDvTIajOxvaeLjf36cIGjrqRb2s2DpL3kpMWfkNW7dOYeepIWiAmf0Is-Om5voaAbj3R-9bYPmgMwb338J~Y7EsTxja7IKTZjP16tiELHLKexFcdjWWMk4g1PSVUVq-CxX4db3D6devaRMs~-gtG2WVNuWcWDQgSDCX4SnlGrhLtbnnS1QGtWl-xasvNLVaskuy68batWSNvFZutA-y2IyYPfjrJ0Ws17Fup5aqRE9X2Y-VRUeC2vpN8R6n5Z3qJpu2VxcqRpcuma-7q0Gi7Z-ksekuWKrOcFXfq8ZZeoQ__
https://repository.tcu.edu/bitstreams/a404e12f-c2df-41a3-b53e-1162ac27d70f/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC10739998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10739998/
https://acs.digitellinc.com/p/s/macrocyclic-drug-design-guided-by-nmr-solution-conformations-582855
https://acs.digitellinc.com/p/s/macrocyclic-drug-design-guided-by-nmr-solution-conformations-582855
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573835/
https://www.researchgate.net/publication/336433650_Conformational_Preference_of_Macrocycles_Investigated_by_Ion-Mobility_Mass_Spectrometry_and_Distance_Geometry_Modeling
https://pubs.acs.org/doi/10.1021/acs.analchem.9b02100
https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an00958c
https://pubs.rsc.org/en/content/articlelanding/2021/an/d1an00958c
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65bd6d7666c1381729d6d8f0/original/linearizable-macrocyclic-peptide-libraries-for-affinity-selection-mass-spectrometry.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.3c01742
https://chemrxiv.org/engage/chemrxiv/article-details/65bd6d7666c1381729d6d8f0
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01956
https://pubmed.ncbi.nlm.nih.gov/39453819/
https://pubmed.ncbi.nlm.nih.gov/39453819/
https://www.benchchem.com/product/b12686195#challenges-in-the-characterization-of-large-macrocyclic-compounds
https://www.benchchem.com/product/b12686195#challenges-in-the-characterization-of-large-macrocyclic-compounds
https://www.benchchem.com/product/b12686195#challenges-in-the-characterization-of-large-macrocyclic-compounds
https://www.benchchem.com/product/b12686195#challenges-in-the-characterization-of-large-macrocyclic-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12686195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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